2,2-dimethyl-3H-benzo[h]chromen-4-one 2,2-dimethyl-3H-benzo[h]chromen-4-one
Brand Name: Vulcanchem
CAS No.: 21568-04-7
VCID: VC21311317
InChI: InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3
SMILES: CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol

2,2-dimethyl-3H-benzo[h]chromen-4-one

CAS No.: 21568-04-7

Cat. No.: VC21311317

Molecular Formula: C15H14O2

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

2,2-dimethyl-3H-benzo[h]chromen-4-one - 21568-04-7

Specification

CAS No. 21568-04-7
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
IUPAC Name 2,2-dimethyl-3H-benzo[h]chromen-4-one
Standard InChI InChI=1S/C15H14O2/c1-15(2)9-13(16)12-8-7-10-5-3-4-6-11(10)14(12)17-15/h3-8H,9H2,1-2H3
Standard InChI Key YHOWOOKDRDXOBR-UHFFFAOYSA-N
SMILES CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C
Canonical SMILES CC1(CC(=O)C2=C(O1)C3=CC=CC=C3C=C2)C

Introduction

Structural Characteristics and Classification

Molecular Structure

2,2-dimethyl-3H-benzo[h]chromen-4-one possesses a distinctive molecular architecture characterized by a chromene core (benzopyran system) with naphthalene fusion. The compound features two methyl substituents at position 2 and a ketone functionality at position 4. The "3H" designation indicates the position of hydrogen on the chromene ring system, distinguishing it from the more common 4H-chromen-4-one derivatives observed in the literature. This structural arrangement creates a tetracyclic system with interesting chemical and physical properties.

Related Compounds

The compound belongs to the broader family of chromen-4-ones, which includes numerous derivatives with varying substituents and fusion patterns. Similar compounds include 2-(2-Thienyl)-4H-benzo[h]chromen-4-one, which shares the same benzo[h]chromen-4-one core but features a thienyl substituent at position 2 instead of the dimethyl groups . Other related structures include various 4H-chromen-4-ones and 2-methyl-4H-benzo[h]chromen-4-one, which have been studied for their synthesis methods and biological activities .

Physical and Chemical Properties

Fundamental Properties

Based on its structure, 2,2-dimethyl-3H-benzo[h]chromen-4-one has a molecular formula of C₁₅H₁₂O₂. While specific experimental data for this exact compound is limited in the available literature, properties can be estimated by comparison with structurally similar compounds. The molecular weight would be approximately 224.26 g/mol, calculated from its molecular formula.

Estimated Physical Properties

Drawing parallels with the related compound 2-(2-Thienyl)-4H-benzo[h]chromen-4-one, which has documented physical properties, the following characteristics can be estimated for 2,2-dimethyl-3H-benzo[h]chromen-4-one:

PropertyEstimated ValueBasis of Estimation
Density~1.3-1.4 g/cm³Based on similar benzo[h]chromen-4-one derivatives
Boiling Point~450-470°C at 760 mmHgExtrapolated from related chromene compounds
Melting Point~120-150°CTypical range for chromen-4-one derivatives
LogP~3.5-4.0Estimated based on lipophilicity of related structures
SolubilityLikely soluble in organic solvents such as chloroform, DMSO, and methanol; poor solubility in waterBased on general chromen-4-one solubility patterns

Synthesis Approaches

Proposed Synthetic Methodology

A viable synthetic pathway might involve:

  • Preparation of a suitable 1-(2-hydroxynaphthyl)butane-1,3-dione starting material

  • Cyclization using appropriate catalysts under controlled conditions

  • Conversion to the 3H-chromen-4-one structure through selective reduction or rearrangement

According to approaches described for similar compounds, the synthesis could employ "sodium hydride (88.2 mmol)" as a base for initial steps in forming the required intermediate structures . The preparation would likely require careful control of reaction conditions to ensure formation of the 3H rather than 4H chromene system.

Alternative Synthetic Approaches

Another potential synthetic route could adapt methodologies described for 2-methyl-4H-benzo[h]chromen-4-one, as mentioned in the literature . This might involve:

  • Starting with salicylic acid derivatives fused to naphthalene

  • Reaction with appropriate ketones to form the chromene ring

  • Modification to introduce the dimethyl substituents at position 2

  • Adjustment of conditions to favor the 3H tautomer

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data for structurally related compounds, the predicted NMR characteristics of 2,2-dimethyl-3H-benzo[h]chromen-4-one would include:

¹H NMR (predicted):

  • Singlet at δ ~1.5-1.7 ppm (6H, two methyl groups at C-2)

  • Singlet at δ ~3.2-3.5 ppm (1H, C-3 proton)

  • Complex multiplets at δ ~7.2-8.2 ppm (7H, aromatic protons of the benzo[h] system)

¹³C NMR (predicted):

  • Signals at δ ~25-30 ppm (methyl carbons)

  • Signal at δ ~50-55 ppm (C-3)

  • Signal at δ ~75-80 ppm (C-2)

  • Signal at δ ~160-165 ppm (C-4, carbonyl)

  • Multiple signals at δ ~115-140 ppm (aromatic carbons)

These predictions are based on typical chemical shift values observed for related chromene derivatives in the literature .

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic absorption bands at:

  • 1650-1700 cm⁻¹ (strong C=O stretching)

  • 1550-1600 cm⁻¹ (aromatic C=C stretching)

  • 1200-1250 cm⁻¹ (C-O-C stretching of the pyran ring)

  • 2850-2950 cm⁻¹ (C-H stretching of methyl groups)

Mass Spectrometry

In mass spectrometry, 2,2-dimethyl-3H-benzo[h]chromen-4-one would likely show:

  • Molecular ion peak at m/z 224 [M]⁺

  • Fragment ions potentially at m/z 209 [M-CH₃]⁺

  • Fragment ions at m/z 196 [M-CO]⁺

  • Further fragmentation patterns characteristic of the chromene skeleton

Biological Activities and Applications

Complex Formation Capabilities

Research Opportunities and Future Directions

Synthetic Challenges

The specific synthesis of 2,2-dimethyl-3H-benzo[h]chromen-4-one presents interesting challenges, particularly in controlling the tautomerism to favor the 3H form rather than the more common 4H arrangement. Development of selective synthetic routes represents an important research opportunity, potentially adapting methodologies such as those described for other chromen-4-one derivatives using K10 montmorillonite catalysts under solvent-free conditions .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies comparing 2,2-dimethyl-3H-benzo[h]chromen-4-one with its 4H counterparts and other structural variants could provide valuable insights into how subtle structural changes affect biological activity. This could guide the development of more potent and selective compounds for specific therapeutic applications.

Analytical Applications

The potential for metal complex formation suggests opportunities for developing analytical methods based on 2,2-dimethyl-3H-benzo[h]chromen-4-one. Similar to the Pt(II) complex described in the literature that exhibits "λ max at 509–525 nm" with "linearity between 0.0 and 1.8 μg Pt(II) mL–1" , the compound might find applications in spectrophotometric determination of metal ions.

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